tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate
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Overview
Description
tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate is a chemical compound with the molecular formula C13H26N2O3 and a molecular weight of 258.36 g/mol . It is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate typically involves the reaction of tert-butyl acrylate with 2-(morpholin-4-yl)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane (CH2Cl2) at a low temperature to ensure the stability of the reactants and products .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound with high efficiency and purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate: Similar structure but with a different alkyl chain length.
tert-Butyl 3-{amino}propanoate: Lacks the morpholine ring, resulting in different chemical properties.
Uniqueness
tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This makes it particularly valuable in applications where these properties are desired.
Properties
IUPAC Name |
tert-butyl 3-(2-morpholin-4-ylethylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)4-5-14-6-7-15-8-10-17-11-9-15/h14H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKSKQOHLYPUBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCCN1CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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